molecular formula C10H15NO B1423114 2-(5-Ethylfuran-2-yl)pyrrolidine CAS No. 1270500-73-6

2-(5-Ethylfuran-2-yl)pyrrolidine

Cat. No.: B1423114
CAS No.: 1270500-73-6
M. Wt: 165.23 g/mol
InChI Key: IGFAXYMDKQJCBB-UHFFFAOYSA-N
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Description

2-(5-Ethylfuran-2-yl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(5-Ethylfuran-2-yl)pyrrolidine typically involves the reaction of 5-ethylfuran-2-carbaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the gas-phase catalytic method using tetrahydrofuran and ammonia as raw materials. This process is carried out at high temperatures under the catalysis of solid acids. The separation of pyrrolidine from the crude product is achieved using nonporous adaptive crystals of per-ethyl pillar6arene, which show a superior preference towards pyrrolidine .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethylfuran-2-yl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(5-Ethylfuran-2-yl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol
  • Pyrrolizines

Comparison: Compared to these similar compounds, 2-(5-Ethylfuran-2-yl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. For instance, the presence of the ethylfuran moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

2-(5-ethylfuran-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h5-6,9,11H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFAXYMDKQJCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
2-(5-Ethylfuran-2-yl)pyrrolidine
Reactant of Route 5
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Reactant of Route 6
2-(5-Ethylfuran-2-yl)pyrrolidine

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